molecular formula C21H22ClN5O2S B2992320 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-51-8

5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2992320
CAS No.: 886914-51-8
M. Wt: 443.95
InChI Key: SGOUNLAGJIBHBQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a furan ring, a thiazole ring, and a triazole ring . Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Furan is a heterocyclic compound that can contribute to the aromaticity and reactivity of the molecule . Thiazole and triazole rings are also heterocyclic compounds commonly found in various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions. For instance, the piperazine ring can be incorporated into biologically active compounds through a Mannich reaction .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the piperazine ring might undergo reactions with electrophiles, and the furan ring might undergo reactions typical of aromatic systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a piperazine ring might increase the compound’s solubility in water .

Scientific Research Applications

Antimicrobial Activities

Research on similar triazole derivatives has shown significant promise in antimicrobial applications. For instance, studies have synthesized novel triazole compounds demonstrating good to moderate activities against a variety of microorganisms. This suggests potential applications of triazole derivatives, including the specified compound, in developing new antimicrobial agents. The structural features of these compounds, such as the presence of the triazole ring and substituted piperazine, are key to their biological activities (Bektaş et al., 2007).

Anticancer and Antiangiogenic Effects

Another avenue of research involves evaluating the anticancer and antiangiogenic properties of triazole derivatives. Compounds with similar structures have been synthesized and tested for their ability to inhibit tumor growth and angiogenesis in mouse models. These studies indicate that certain triazole derivatives can significantly reduce tumor volume and cell proliferation, suggesting that the compound could also have potential applications in cancer therapy (Chandrappa et al., 2010).

Antifungal Applications

The solubility and partitioning processes of triazole derivatives have been extensively studied, revealing that these compounds exhibit promising antifungal activities. A novel triazole compound has been synthesized and characterized, showing poor solubility in buffer solutions but better solubility in alcohols, with significant antifungal potential. This highlights the possibility of using such compounds, including the one specified, in developing new antifungal medications (Volkova et al., 2020).

Pharmacological Profiles

Triazole derivatives have also been investigated for their pharmacological profiles in various models. For example, compounds structurally related to the specified molecule have been studied for their receptor antagonist properties, particularly in models of Parkinson's disease, indicating potential applications in neuropharmacology and the treatment of neurological disorders (Vu et al., 2004).

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, compounds containing a piperazine ring could potentially cause skin irritation or sensitization .

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activity. Given the presence of functional groups common in pharmaceuticals, this compound could have potential therapeutic applications .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOUNLAGJIBHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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